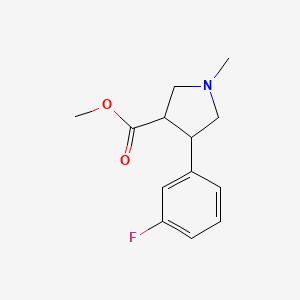
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of a fluorophenyl group in the compound enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development .
Métodos De Preparación
The synthesis of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and methylamine.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3-fluorobenzaldehyde with methylamine in the presence of a suitable catalyst under controlled conditions.
Esterification: The resulting intermediate is then subjected to esterification using methanol and an acid catalyst to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide to introduce different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings .
Aplicaciones Científicas De Investigación
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing novel drugs with potential therapeutic effects.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.
Pharmacological Research: It is investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in the body. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(4-fluorophenyl)-1-methylpyrrolidine-3-carboxylate: This compound has a similar structure but with a fluorine atom at the para position of the phenyl ring. The positional isomerism can lead to differences in biological activity and pharmacological properties.
Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylate: The substitution of a fluorine atom with a chlorine atom can affect the compound’s reactivity and interaction with molecular targets.
Methyl 4-(3-methylphenyl)-1-methylpyrrolidine-3-carboxylate: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C13H16FNO2 |
|---|---|
Peso molecular |
237.27 g/mol |
Nombre IUPAC |
methyl 4-(3-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-15-7-11(12(8-15)13(16)17-2)9-4-3-5-10(14)6-9/h3-6,11-12H,7-8H2,1-2H3 |
Clave InChI |
RECSJVDZPUFSAZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Dimethylamino)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13010924.png)
![6,6-Difluoro-2-azabicyclo[3.2.0]heptane](/img/structure/B13010925.png)
![8-Fluoro-2-azaspiro[4.5]decane](/img/structure/B13010927.png)
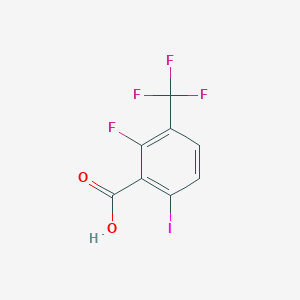
![(R)-1-Oxa-6-azaspiro[3.4]octane](/img/structure/B13010931.png)
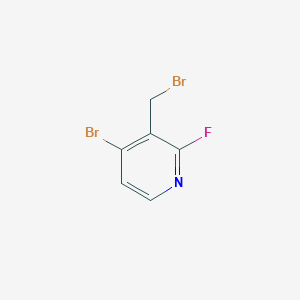
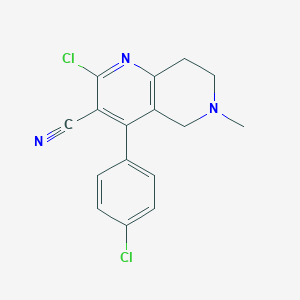
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13010951.png)

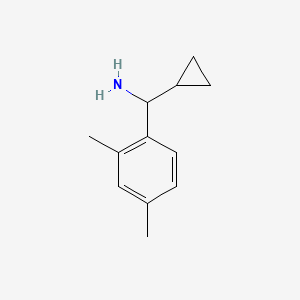
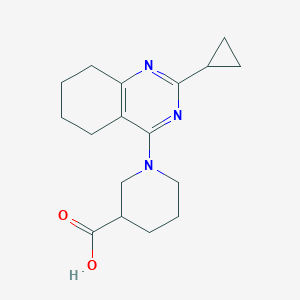
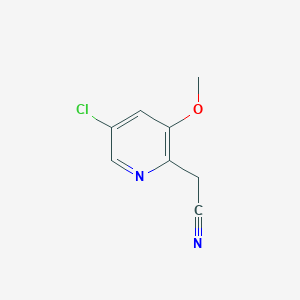
![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13010988.png)
